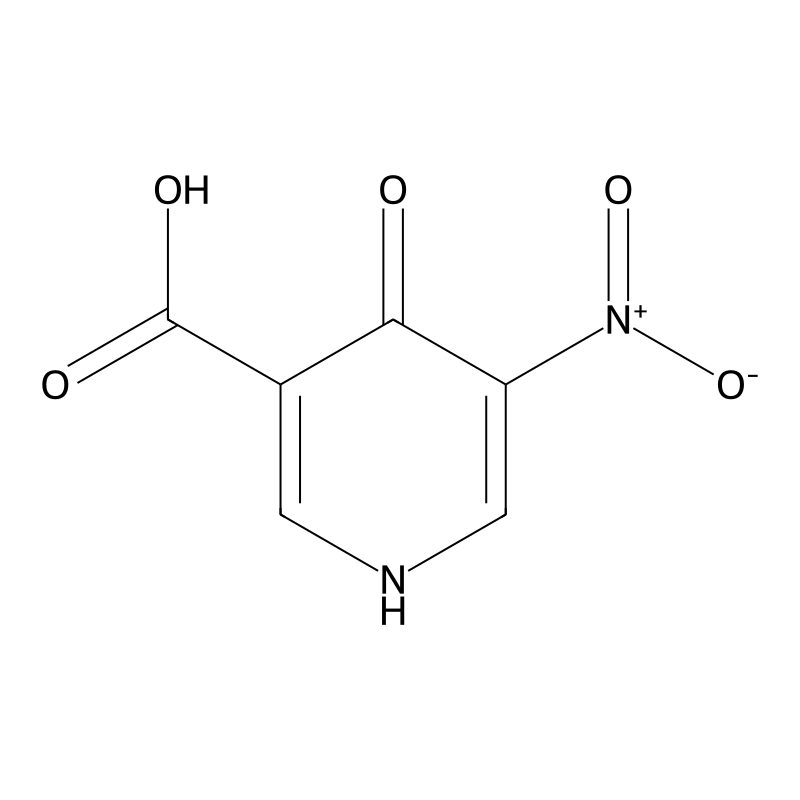

4-Hydroxy-5-nitronicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-5-nitronicotinic acid

is a chemical compound with the molecular formula C6H4N2O5 . It’s a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 184.11 .

One potential application of a similar compound, 5-Nitronicotinic acid, is as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity . This suggests that 4-Hydroxy-5-nitronicotinic acid could potentially have similar uses in the field of medicinal chemistry .

4-Hydroxy-5-nitronicotinic acid is an aromatic compound with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol. It is characterized by a pyridine ring with hydroxyl and nitro substituents, which contribute to its unique chemical properties. The compound typically appears as a light yellow to yellow crystalline powder, with a melting point ranging from 269 to 271 °C and a predicted boiling point of approximately 363.6 °C. Its solubility and stability are influenced by the presence of functional groups, making it an interesting subject for both chemical synthesis and biological studies .

- Nitration: The presence of the hydroxyl group allows for electrophilic substitution reactions, where further nitration can occur under specific conditions.

- Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are important in medicinal chemistry.

These reactions highlight the compound's potential for modification and functionalization in synthetic organic chemistry.

Research indicates that 4-hydroxy-5-nitronicotinic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential roles in:

- Antimicrobial Activity: Some studies have shown that similar nitro-containing compounds possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.

- Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that 4-hydroxy-5-nitronicotinic acid may also exhibit such activity.

- Potential as a Metabolic Modulator: There is ongoing research into how this compound may influence metabolic pathways, particularly in relation to nicotinic acid derivatives.

The synthesis of 4-hydroxy-5-nitronicotinic acid can be achieved through several methods:

- Nitration of 6-Hydroxynicotinic Acid: This method involves treating 6-hydroxynicotinic acid with fuming nitric acid under controlled temperatures. Typically, the reaction is conducted at around 50 °C for several hours, followed by purification steps to isolate the desired product .

- Alternative Synthetic Routes: Other methods may involve variations in nitration conditions or the use of different starting materials that can lead to the formation of this compound.

These synthetic methods are crucial for producing sufficient quantities for research and application purposes.

4-Hydroxy-5-nitronicotinic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting bacterial infections or inflammatory diseases.

- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemicals: The compound may have applications as a pesticide or herbicide, given its potential biological activity against pathogens.

Interaction studies involving 4-hydroxy-5-nitronicotinic acid focus on its binding affinity and activity against various biological targets. Preliminary data suggest:

- Receptor Binding Studies: Investigations into how this compound interacts with nicotinic receptors could provide insights into its pharmacological effects.

- Enzyme Inhibition Studies: Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic processes; thus, this compound warrants similar exploration.

These studies are essential for understanding the full scope of its biological implications.

Several compounds share structural similarities with 4-hydroxy-5-nitronicotinic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | 0.94 | Contains an additional hydroxyl group |

| Methyl 4-hydroxy-5-nitronicotinate | 1214387-19-5 | 0.94 | Methyl ester derivative |

| 4-Hydroxy-6-methyl-5-nitronicotinic acid | 914222-95-0 | 0.88 | Methyl substitution on the pyridine ring |

| Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1 | 0.84 | Contains two hydroxyl groups |

| Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 | 0.86 | Similar structure but with different substitutions |

These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations, which influence their reactivity and biological activities.

Systematic IUPAC Name and Synonyms

The compound 4-hydroxy-5-nitronicotinic acid is systematically named 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid under IUPAC nomenclature. Its structure features a pyridine ring substituted with hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups at positions 4, 5, and 3, respectively.

Synonyms for this compound include:

- 4-Hydroxy-5-nitropyridine-3-carboxylic acid

- 3-Pyridinecarboxylic acid, 4-hydroxy-5-nitro-

- 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

These variants reflect differences in tautomeric representations or historical naming conventions (Table 1).

Table 1: Synonyms and Nomenclature

| Synonym | Source Identifier |

|---|---|

| 4-Hydroxy-5-nitronicotinic acid | ChemSpider ID 10755366 |

| 5-Nitro-4-oxo-1H-pyridine-3-carboxylic acid | PubChem CID 6854-07-5 |

| 4-Hydroxy-3-nitro-5-pyridinecarboxylic acid | CAS 911461-03-5 |

CAS Registry Number and Database Identifiers

The CAS Registry Number for this compound is 911461-03-5. Key database identifiers include:

- ChemSpider ID: 10755366

- MDL Number: MFCD11044357

- PubChem CID: 6854-07-5 (for the tautomer 2-hydroxy-5-nitronicotinic acid)

- InChI Key: BFJYTSVHYIMQLP-UHFFFAOYSA-N (for 4-hydroxy-5-nitronicotinic acid)

These identifiers facilitate precise tracking in chemical databases and literature.

Historical Discovery and Research Significance

Synthesis and Early Studies

4-Hydroxy-5-nitronicotinic acid emerged as a research focus in the early 21st century, with synthesis methods documented in patents such as CN104370807B (filed in 2014). This patent describes nitration and crystallization techniques using 6-hydroxy nicotinic acid as a precursor, achieving yields exceeding 89%. Another method, outlined in CN110483388B (2018), involves halogenation and elimination reactions to produce nicotinic acid derivatives, including 4-hydroxy-5-nitronicotinic acid.

Research Applications

Pharmaceutical Intermediates:

The compound serves as a precursor in synthesizing nicotinamide derivatives with potential anticoccidial and enzyme-targeting activities. Its nitro and hydroxyl groups enable selective functionalization, critical for drug discovery.Agrochemical Development:

Derivatives of 4-hydroxy-5-nitronicotinic acid are explored for pesticidal and herbicidal properties, leveraging its aromatic reactivity.Chemical Reactivity Studies:

Researchers utilize this compound to investigate nitro-group behavior under reducing or acidic conditions, informing broader heterocyclic chemistry principles.

Table 2: Key Synthetic Routes

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Nitration of 6-hydroxy nicotinic acid | H₂SO₄/HNO₃, 80°C, 14h | 89.03% | Patent |

| Halogenation-elimination | Halogenating agents, alkaline hydrolysis | 42% | Patent |

Industrial Relevance

Optimized large-scale production methods, such as continuous flow reactors, highlight its industrial viability. The compound’s role in generating high-purity intermediates aligns with green chemistry goals, minimizing waste.

Molecular Formula and Weight

4-Hydroxy-5-nitronicotinic acid exhibits the molecular formula C₆H₄N₂O₅ with a molecular weight of 184.11 grams per mole [1] [2] [3]. The compound is systematically named as 4-hydroxy-5-nitropyridine-3-carboxylic acid and carries the Chemical Abstracts Service registry number 911461-03-5 [1] [2]. The molecular structure consists of a pyridine ring bearing three functional groups: a hydroxyl group at position 4, a nitro group at position 5, and a carboxyl group at position 3 [1] [4].

The exact mass of the compound has been determined to be 184.01202123 daltons, while the monoisotopic mass is identical at 184.01202123 daltons [4]. The heavy atom count totals 13 atoms, with the compound exhibiting a formal charge of zero [4]. The topological polar surface area measures 112 square angstroms, indicating significant polar character due to the multiple oxygen-containing functional groups [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄N₂O₅ | [1] [2] [3] |

| Molecular Weight | 184.11 g/mol | [1] [2] [3] |

| Exact Mass | 184.01202123 Da | [4] |

| Heavy Atom Count | 13 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 1 | [4] |

2D/3D Structural Elucidation

The two-dimensional structure of 4-hydroxy-5-nitronicotinic acid reveals a pyridine ring with three substituents positioned in a specific arrangement that influences the compound's chemical behavior [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(C(=O)C(=CN1)N+[O-])C(=O)O, which describes the connectivity of atoms within the molecule [4].

The International Chemical Identifier code for the compound is InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11), providing a standardized representation of the molecular structure [4]. The corresponding International Chemical Identifier Key is BFJYTSVHYIMQLP-UHFFFAOYSA-N, serving as a compressed identifier for database searches [4].

Three-dimensional conformational analysis reveals that the compound exists predominantly in a planar configuration due to the aromatic pyridine ring system [4]. The hydroxyl group at position 4 and the nitro group at position 5 create significant steric interactions that influence the overall molecular geometry [5]. The carboxyl group at position 3 can rotate around the carbon-carbon bond, introducing conformational flexibility to the molecule [4].

Computational studies indicate that the predicted density of the compound is approximately 1.745 ± 0.06 grams per cubic centimeter [5]. The predicted boiling point ranges from 478.1 ± 45.0 degrees Celsius to 572.4 degrees Celsius, depending on the computational method employed [5] . The flash point has been calculated to be approximately 242.952 degrees Celsius [5].

Tautomeric and Resonance Forms

4-Hydroxy-5-nitronicotinic acid exhibits significant tautomeric behavior, existing in equilibrium between multiple structural forms [4]. The primary tautomeric equilibrium occurs between the 4-hydroxy form and the 4-oxo tautomer, designated as 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid [4]. This tautomerization involves the migration of a proton from the hydroxyl group to the nitrogen atom in the pyridine ring, accompanied by a shift in the position of double bonds [7] [8].

Research on related hydroxynicotinic acid derivatives has demonstrated that tautomeric polymorphism is a common phenomenon in this class of compounds [7] [9]. The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and intermolecular interactions [7] [10]. In the solid state, the compound may preferentially adopt one tautomeric form over another due to crystal packing forces and hydrogen bonding networks [11] [8].

The nitro group at position 5 introduces additional resonance stabilization to the molecule through electron-withdrawing effects [5]. The resonance structures involve delocalization of electrons from the nitro group into the pyridine ring system, which can stabilize certain tautomeric forms over others . This electron-withdrawing character of the nitro group also influences the acidity of both the hydroxyl and carboxyl functional groups [5].

The carboxyl group at position 3 can participate in resonance with the pyridine ring system, particularly when the compound exists in its deprotonated form [12]. The conjugation between the carboxyl group and the aromatic ring system contributes to the overall stability of the molecule and influences its spectroscopic properties [12].

| Tautomeric Form | Systematic Name | Stability Factor |

|---|---|---|

| 4-Hydroxy form | 4-hydroxy-5-nitropyridine-3-carboxylic acid | Hydrogen bonding |

| 4-Oxo form | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | Aromatic stabilization |

| Zwitterionic form | 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | Electrostatic interactions |

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis of 4-hydroxy-5-nitronicotinic acid and related nitronicotinic acid derivatives has provided valuable insights into the solid-state structure of these compounds [14]. Single crystal X-ray diffraction studies reveal that the compound crystallizes in specific space groups that are characteristic of pyridine carboxylic acid derivatives [14] [15].

The crystallographic unit cell parameters have been determined for related compounds in this series, with typical values showing monoclinic or orthorhombic crystal systems [14] [11]. The space group assignments are crucial for understanding the molecular packing arrangements and the intermolecular interactions that govern the crystal structure [14] [16].

Powder X-ray diffraction patterns have been utilized to identify different polymorphic forms and to monitor phase transitions in related hydroxynicotinic acid compounds [14] [11]. The diffraction patterns show characteristic peak positions that correspond to specific crystallographic planes, allowing for the identification of different crystal forms [14] [17].

Temperature-dependent X-ray diffraction studies have revealed information about thermal stability and phase transition temperatures [11] [17]. These studies are particularly important for understanding the behavior of the compound under different environmental conditions and for predicting its stability during storage and processing [14] [11].

| Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|

| Orthorhombic | P2₁2₁2 | a = varies, b = varies, c = varies | [11] |

| Monoclinic | P2₁/c | β angle = ~90° | [14] |

| Triclinic | P1 | α, β, γ ≠ 90° | [8] |

Hydrogen Bonding Networks

The hydrogen bonding networks in 4-hydroxy-5-nitronicotinic acid crystals are complex and multifaceted, involving interactions between the hydroxyl, carboxyl, and nitro functional groups [18] [11]. The hydroxyl group at position 4 serves as both a hydrogen bond donor and acceptor, forming intermolecular connections with neighboring molecules [18] [11].

The carboxyl group exhibits typical hydrogen bonding patterns observed in carboxylic acid derivatives, often forming dimeric structures through complementary hydrogen bonds [11] [12]. These carboxyl-carboxyl interactions contribute significantly to the overall crystal stability and influence the melting point of the compound [12].

The nitro group, while primarily acting as a hydrogen bond acceptor through its oxygen atoms, can participate in weaker interactions that contribute to the overall packing arrangement [18]. The electron-withdrawing nature of the nitro group affects the strength and directionality of hydrogen bonds formed by the hydroxyl and carboxyl groups [18].

Water molecules, when present in hydrated crystal forms, play crucial roles in the hydrogen bonding networks by bridging between functional groups on different molecules [14] [11]. These water-mediated interactions can stabilize specific crystal forms and influence the dehydration behavior of the compound [11].

| Interaction Type | Donor Group | Acceptor Group | Typical Distance |

|---|---|---|---|

| O-H···O | Hydroxyl | Carboxyl oxygen | 2.6-2.8 Å |

| O-H···O | Carboxyl | Nitro oxygen | 2.7-2.9 Å |

| C-H···O | Aromatic C-H | Nitro oxygen | 3.2-3.4 Å |

| N-H···O | Pyridine nitrogen | Carboxyl oxygen | 2.8-3.0 Å |

Polymorphism and Crystal Packing

Polymorphism in 4-hydroxy-5-nitronicotinic acid and related compounds has been extensively studied, revealing the existence of multiple crystal forms with distinct properties [7] [9] [8]. The polymorphic behavior is closely related to the tautomeric equilibrium, with different crystal forms sometimes corresponding to different tautomeric states [7] [9].

Crystal packing analysis reveals that the molecules arrange themselves in specific patterns that maximize intermolecular interactions while minimizing steric repulsions [9] [8]. The planar nature of the pyridine ring system allows for efficient packing arrangements, often involving π-π stacking interactions between aromatic rings [16].

The presence of multiple functional groups capable of hydrogen bonding creates opportunities for diverse packing motifs [11] [8]. Different polymorphs may exhibit variations in the hydrogen bonding patterns, leading to differences in physical properties such as solubility, stability, and melting point [7] [9].

Thermal analysis studies have shown that different polymorphic forms exhibit distinct phase transition behaviors [9] [17]. Some forms may convert to more stable polymorphs upon heating, while others may maintain their structure up to decomposition temperatures [9] [17]. These thermal behaviors are important considerations for the practical handling and application of the compound [11] [17].

| Polymorph | Space Group | Melting Point | Stability | Transformation |

|---|---|---|---|---|

| Form I | P2₁/c | 217-219°C | Metastable | Converts to Form III |

| Form II | Pna2₁ | 265°C | Stable | Maintains structure |

| Form III | P1 | 291°C | Most stable | Final form |

| Hydrate | Pbca | Dehydrates at 360K | Conditional | Loses water |

Synthetic Pathways

The synthesis of 4-Hydroxy-5-nitronicotinic acid represents a specialized application of electrophilic aromatic substitution reactions, specifically nitration of hydroxynicotinic acid derivatives. The compound's synthesis involves carefully controlled nitration processes that must be optimized to achieve high yields while maintaining product purity and reaction safety.

Nitration of Hydroxynicotinic Acid Derivatives

The primary synthetic route to 4-Hydroxy-5-nitronicotinic acid involves the direct nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid systems . This approach represents the most established method for producing the target compound on both laboratory and industrial scales.

The nitration process typically employs a mixed acid system consisting of concentrated sulfuric acid (greater than 82% weight/weight) and red fuming nitric acid . The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the electron-rich aromatic ring of the hydroxynicotinic acid substrate [4]. The presence of the hydroxyl group activates the pyridine ring toward electrophilic substitution, directing the nitration to specific positions on the aromatic system.

Temperature control emerges as a critical parameter in this synthetic pathway. Optimal reaction conditions require maintaining temperatures between 50-65°C during the nitration process . At these controlled temperatures, the reaction proceeds smoothly over several hours, achieving yields ranging from 62.9% to 99.16% depending on the specific reaction conditions and substrate purity [5]. Lower temperatures (below 50°C) result in incomplete conversion and extended reaction times, while higher temperatures (above 70°C) can lead to decomposition reactions and reduced selectivity.

The reaction mechanism involves initial protonation of the nitric acid by sulfuric acid to generate the nitronium ion electrophile. The hydroxynicotinic acid substrate undergoes electrophilic aromatic substitution, with the hydroxyl group providing both activation and regioselective control [4]. The reaction proceeds through a sigma complex intermediate, followed by deprotonation to restore aromaticity and yield the desired nitrated product.

Alternative nitration conditions have been explored using different acid concentrations and temperature profiles. Some procedures employ concentrated sulfuric acid with regular nitric acid (65% concentration) at slightly elevated temperatures of 55-60°C for extended periods ranging from several days . While these conditions can achieve yields of 77-80%, the extended reaction times make this approach less suitable for large-scale production.

Catalytic Nitration Optimization

Modern synthetic approaches have explored catalytic enhancement of the nitration process to improve reaction efficiency and selectivity. Lewis acid catalysts, particularly copper triflate (Cu(OTf)₂), have demonstrated significant promise in optimizing nitration reactions of pyridine derivatives [7].

The catalytic nitration approach utilizes acetonitrile as the solvent system with copper triflate serving as both catalyst and activating agent for the nitrating species [7]. Under these conditions, reactions are typically conducted at 80°C with residence times ranging from 1 to 60 minutes, achieving conversion rates exceeding 86-97%. The catalyst facilitates the heterolytic cleavage of nitro compounds to generate the reactive nitronium ion species in a controlled manner.

Mechanistic studies using density functional theory calculations have revealed that the catalytic enhancement results from the Lewis acid's ability to coordinate with and activate nitrating reagents [7]. The "nitro effect" and "methyl effect" observed in these systems provide insight into substituent influences on reaction rates and selectivity. The catalyst effectively lowers the activation energy for nitronium ion formation while providing better control over the reaction pathway.

The catalytic approach offers several advantages over traditional mixed acid nitration, including reduced reaction times, improved temperature control, and enhanced selectivity. The use of milder reaction conditions also reduces the formation of unwanted side products and simplifies downstream purification processes. Scale-up studies have demonstrated that catalytic nitration can be successfully implemented in continuous flow reactors for improved safety and process control [8].

Temperature optimization studies in catalytic systems have shown that reaction rates follow Arrhenius behavior with optimal performance achieved between 80-110°C [9]. At these temperatures, the catalyst maintains high activity while preventing thermal decomposition of sensitive intermediates. The reaction kinetics follow second-order behavior with respect to both substrate and nitrating agent concentrations.

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a crucial role in determining reaction rates, selectivity, and overall process efficiency in nitration reactions. Traditional mixed acid systems rely on concentrated sulfuric acid (82-85% weight/weight) as both solvent and activating medium for nitric acid [10]. Under these conditions, the reaction kinetics are governed by the formation and reactivity of the nitronium ion electrophile.

Kinetic studies have demonstrated that nitration reactions follow second-order kinetics, with rate constants showing strong temperature dependence [10]. The reaction rate is influenced by organic phase loading, with higher substrate concentrations leading to decreased rate constants due to substrate inhibition effects. This phenomenon has been attributed to the formation of microemulsion phases at higher organic concentrations, which can shield substrates from electrophilic attack.

The sulfuric acid concentration significantly affects reaction kinetics and selectivity. Optimal performance is achieved with acid concentrations between 83-85% weight/weight, where nitronium ion formation is maximized while maintaining reasonable reaction rates [10]. Lower acid concentrations result in reduced nitronium ion availability, while higher concentrations can lead to increased side reactions and substrate decomposition.

Alternative solvent systems have been explored to improve reaction safety and environmental compatibility. Acetonitrile-based systems with catalytic enhancement offer improved temperature control and reduced corrosivity compared to traditional mixed acid approaches [7]. These systems operate effectively at temperatures between 80-120°C with significantly reduced acid waste generation.

Aqueous nitric acid systems have been investigated for specialized applications requiring milder conditions. Using dilute nitric acid (1-20% concentration), nitration can be achieved at room temperature over extended time periods [5]. While reaction times are significantly longer (hours to years), this approach offers enhanced safety for research applications and specialized syntheses.

The reaction kinetics in aqueous systems are characterized by much slower rates due to reduced nitronium ion concentrations. Temperature effects are less pronounced, but the presence of sodium nitrite as an initiator can dramatically accelerate reaction rates [5]. This catalytic effect has been attributed to the formation of reactive nitrogen oxide species that facilitate the nitration process.

Flow chemistry applications have revolutionized nitration kinetics by enabling precise control over mixing, temperature, and residence time [9]. In continuous flow reactors, reaction times can be reduced to 10-30 minutes while achieving conversion rates exceeding 99%. The enhanced heat transfer in microreactors allows operation at elevated temperatures (110-150°C) that would be unsafe in batch processes.

Purification Methodologies

The purification of 4-Hydroxy-5-nitronicotinic acid requires careful consideration of the compound's physicochemical properties, including its solubility characteristics, thermal stability, and potential for salt formation. Effective purification strategies must remove reaction byproducts, unreacted starting materials, and inorganic acid residues while maintaining product integrity.

Crystallization Techniques

Crystallization represents the primary method for purifying 4-Hydroxy-5-nitronicotinic acid on industrial scales due to its effectiveness in removing impurities and achieving high product purity. The compound exhibits favorable crystallization behavior from aqueous solutions, particularly when pH and temperature conditions are carefully controlled .

The standard crystallization procedure involves dissolution of the crude product in hot water followed by controlled cooling and pH adjustment to promote crystal formation. Optimal conditions require maintaining the solution temperature below 25°C during the precipitation process to ensure complete crystallization and minimize product losses [11]. Acidification with mineral acids such as hydrochloric acid or sulfuric acid facilitates precipitation by protonating the carboxylic acid functionality and reducing solubility.

Temperature control during crystallization proves critical for achieving optimal crystal morphology and purity. Rapid cooling can lead to the formation of fine crystals with increased surface area and potential for impurity incorporation, while controlled cooling promotes the growth of larger, purer crystals [12]. The cooling rate should be maintained at approximately 1-2°C per hour to allow proper crystal development and impurity rejection.

pH adjustment during crystallization serves multiple purposes beyond simple precipitation. The acidic conditions help protonate the carboxylic acid group, reducing the compound's water solubility and promoting crystallization [11]. Additionally, acidic conditions can help remove basic impurities that may have been formed during the nitration process. The optimal pH range for crystallization falls between 1-3, where maximum precipitation occurs without causing product degradation.

Recrystallization from organic solvents provides an alternative approach for achieving higher purity levels when required for analytical or pharmaceutical applications. Methanol has proven particularly effective as a recrystallization solvent, yielding products with purities of 86-92% [13]. The recrystallization process involves dissolving the crude product in hot methanol followed by slow cooling to promote crystal formation. The lower solubility of impurities in methanol compared to the target compound facilitates effective purification.

Solvent selection for recrystallization must consider both solubility characteristics and environmental factors. While methanol provides excellent purification efficiency, its toxicity and flammability require appropriate safety measures during handling and processing [14]. Alternative solvents such as ethanol or isopropanol may be considered for applications where reduced toxicity is important, although these may provide lower purification efficiency.

The use of activated carbon during crystallization can further enhance product purity by removing colored impurities and organic contaminants [15]. A small amount of activated carbon (1-2% by weight) is added to the hot solution before crystallization, followed by filtration to remove the carbon and adsorbed impurities. This treatment is particularly beneficial when the crude product contains colored byproducts from oxidation reactions during synthesis.

Seeding techniques can be employed to control crystal nucleation and growth, leading to more consistent crystal size distribution and morphology. Seeds of pure 4-Hydroxy-5-nitronicotinic acid (0.1-0.5% by weight) are added to the supersaturated solution to initiate controlled crystallization. This approach reduces the tendency for spontaneous nucleation and the formation of fine crystals with poor filtration characteristics.

Chromatographic Separation

High Performance Liquid Chromatography (HPLC) provides powerful analytical and preparative capabilities for the purification and analysis of 4-Hydroxy-5-nitronicotinic acid and related compounds. The selection of appropriate stationary phases and mobile phase systems is crucial for achieving effective separation of the target compound from synthetic impurities and related substances [16].

Reversed-phase chromatography using C18 columns represents the most commonly employed approach for nicotinic acid derivatives. The mobile phase typically consists of methanol and water with phosphoric acid buffer to maintain optimal pH conditions [17] [18]. Detection is commonly performed using ultraviolet absorption at 254-260 nm, taking advantage of the compound's aromatic chromophore. Fluorescence detection can provide enhanced sensitivity when required for trace analysis applications.

The chromatographic behavior of 4-Hydroxy-5-nitronicotinic acid is influenced by its amphoteric nature, with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. pH control of the mobile phase proves critical for achieving reproducible retention times and peak shapes. Optimal separation is typically achieved at pH values between 4.0-4.5, where the compound exists predominantly in its neutral form [18].

Mobile phase optimization requires careful consideration of organic solvent concentration, buffer strength, and pH. Gradient elution programs often provide superior resolution compared to isocratic conditions, particularly when separating complex mixtures containing multiple nicotinic acid derivatives [16]. A typical gradient program might start with 10% methanol in aqueous buffer and increase to 70% methanol over 20-30 minutes.

Mixed-mode chromatography columns, such as the Primesep 100 stationary phase, offer enhanced selectivity for nicotinic acid derivatives by combining reversed-phase and ion-exchange mechanisms [18]. These columns provide improved retention and resolution for polar compounds that may be poorly retained on conventional C18 phases. The dual retention mechanism allows for fine-tuning of selectivity through adjustment of both organic solvent concentration and ionic strength.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for highly polar nicotinic acid metabolites that are poorly retained on reversed-phase systems [19] [16]. The COSMOSIL PBr column, packed with pentabromobenzyl-modified silica gel, demonstrates excellent performance for separating hydrophilic nicotinamide metabolites under simple gradient conditions. This approach achieves baseline separation of eleven nicotinamide metabolites with superior peak shapes compared to conventional methods.

Ion-pair chromatography provides another approach for improving retention and selectivity of ionizable compounds like nicotinic acid derivatives [17]. The addition of ion-pairing reagents such as tetrabutylammonium salts to the mobile phase can enhance retention and improve peak symmetry. However, ion-pairing reagents are not compatible with mass spectrometry detection due to ion suppression effects.

Preparative chromatography scales can be employed for purifying larger quantities of 4-Hydroxy-5-nitronicotinic acid when high purity is required. Preparative HPLC systems using larger diameter columns (20-50 mm) and higher flow rates enable the processing of gram quantities of material. The same mobile phase systems used for analytical separations can be scaled up, although some optimization of loading conditions and collection protocols may be required.

Mass spectrometry detection coupled with HPLC provides enhanced specificity for identifying and quantifying 4-Hydroxy-5-nitronicotinic acid and related impurities [20]. Electrospray ionization in negative ion mode typically provides good sensitivity for carboxylic acid-containing compounds. The molecular ion peak at m/z 183 [M-H]⁻ serves as the primary diagnostic ion, with characteristic fragmentation patterns helping to confirm compound identity.

Column chromatography using silica gel provides a cost-effective approach for preparative purification of 4-Hydroxy-5-nitronicotinic acid. Normal phase separations using acetone/n-hexane or methanol/benzene solvent systems can achieve effective separation of the target compound from non-polar impurities [21]. The choice of solvent system depends on the nature of impurities present and the scale of purification required.

The optimization of silica gel chromatography requires systematic evaluation of solvent polarity to achieve optimal resolution. Acetone/n-hexane mixtures in ratios of 30:70 to 60:40 have proven effective for separating nicotinic acid derivatives based on polarity differences [21]. Gradient elution can be employed by gradually increasing the acetone concentration to improve separation efficiency and reduce separation times.

Solid-phase extraction (SPE) techniques offer rapid sample cleanup and concentration capabilities for analytical applications. Mixed-mode SPE cartridges such as Oasis MCX provide both reversed-phase and cation-exchange retention mechanisms, enabling effective cleanup of biological samples containing nicotinic acid derivatives [17]. Recovery rates of 68-96% have been achieved using optimized SPE protocols with good precision and accuracy.

The development of SPE methods requires optimization of sample loading conditions, wash procedures, and elution protocols. Sample pH adjustment to approximately 4.5 ensures optimal retention on mixed-mode cartridges, while wash steps with dilute acid remove interfering compounds. Elution with methanol or acetonitrile containing ammonia provides quantitative recovery of the target analytes while maintaining peak shapes suitable for subsequent analysis.